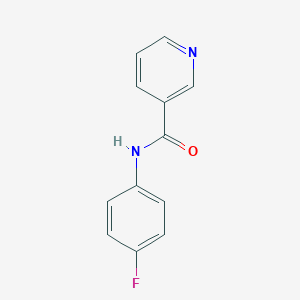
N-(4-fluorophenyl)pyridine-3-carboxamide
Übersicht
Beschreibung
N-(4-fluorophenyl)pyridine-3-carboxamide, also known as 'FN-3', is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FN-3 is a member of the pyridine carboxamide family, which has been extensively studied for its pharmacological properties. The purpose of
Wirkmechanismus
The mechanism of action of FN-3 is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC). COX-2 is an enzyme that is involved in the production of pro-inflammatory cytokines, while PKC is involved in the regulation of cell growth and differentiation. By inhibiting these enzymes, FN-3 may exert its anti-inflammatory and anti-cancer effects.
Biochemische Und Physiologische Effekte
FN-3 has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, FN-3 has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FN-3 has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using FN-3 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. In addition, the optimal dosage and administration route of FN-3 have not been established.
Zukünftige Richtungen
There are several future directions for the research on FN-3. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route of FN-3 for these conditions. Another area of interest is its potential as a treatment for diabetes. More research is needed to elucidate its mechanism of action and determine its efficacy in human trials. Additionally, the development of new synthetic methods for FN-3 may lead to improved yields and purity, which could facilitate its use in future research.
Wissenschaftliche Forschungsanwendungen
FN-3 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. FN-3 has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, FN-3 has been reported to improve insulin sensitivity and glucose uptake in diabetic animal models.
Eigenschaften
CAS-Nummer |
24303-06-8 |
|---|---|
Produktname |
N-(4-fluorophenyl)pyridine-3-carboxamide |
Molekularformel |
C12H9FN2O |
Molekulargewicht |
216.21 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9FN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) |
InChI-Schlüssel |
SRPXJYRIMMGYIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)F |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)F |
Löslichkeit |
32.4 [ug/mL] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

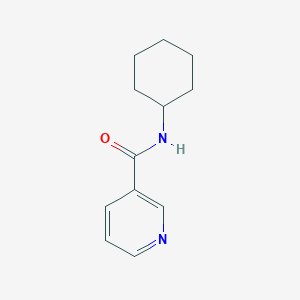
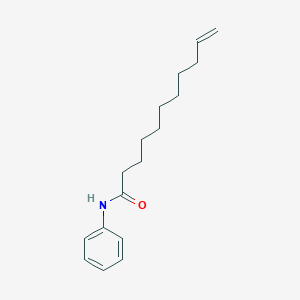
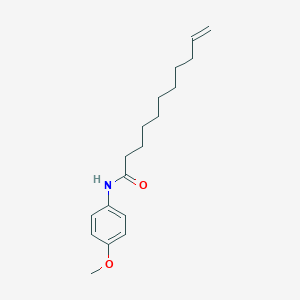
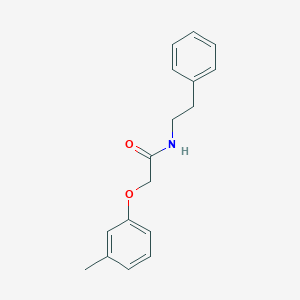
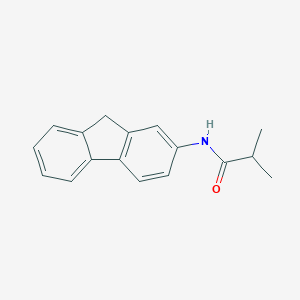
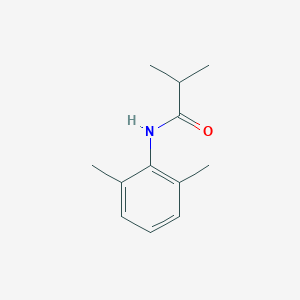


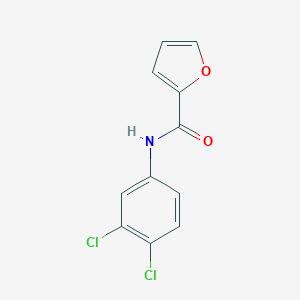

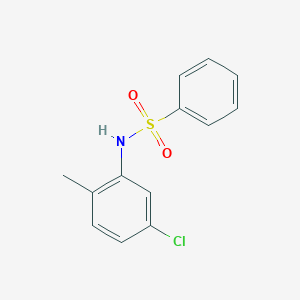
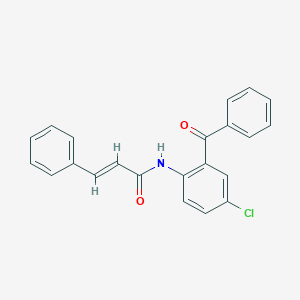
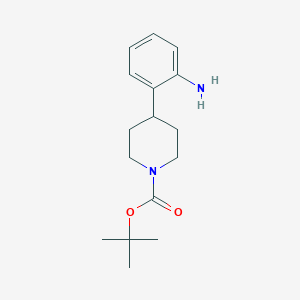
![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)